molecular formula C34H44N2O8 B1139125 Convolvidine CAS No. 50656-81-0

Convolvidine

Cat. No.: B1139125
CAS No.: 50656-81-0
M. Wt: 608.31 g/mol
InChI Key:
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Description

Convolvidine is a naturally occurring alkaloid found in the roots of the plant Convolvulus subhirsutum. It belongs to the tropane alkaloid family and is known for its unique chemical structure and biological activities. This compound is characterized by its dimeric nature, consisting of two symmetrical convolvine molecules linked by a methylene bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions: Convolvidine can be synthesized through the condensation of convolvine with dichloroethane. This reaction involves heating convolvine with moist dichloroethane, where the active hydrogen at the secondary nitrogen atom in convolvine reacts with one of the chlorine atoms in dichloroethane .

Industrial Production Methods: Industrial production of this compound involves the extraction of alkaloids from the roots of Convolvulus subhirsutum. The roots are collected, dried, and then subjected to solvent extraction using chloroform and methanol. The extracted alkaloids are then separated and purified through column chromatography .

Chemical Reactions Analysis

Types of Reactions: Convolvidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Convolvidine has a wide range of scientific research applications, including:

Mechanism of Action

Convolvidine exerts its effects through multiple mechanisms, including:

    Molecular Targets: this compound targets enzymes involved in oxygen metabolism and transport, such as cytochrome oxidase and superoxide dismutase.

    Pathways Involved: It modulates the hypoxia-inducible factor (HIF) pathway, enhancing cellular adaptation to low oxygen conditions.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its dimeric structure, which enhances its biological activity compared to its monomeric counterparts. Its ability to form stable derivatives through substitution reactions also makes it a valuable compound for pharmaceutical research .

Properties

IUPAC Name

[8-[2-[3-(3,4-dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-8-yl]ethyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N2O8/c1-39-29-11-5-21(15-31(29)41-3)33(37)43-27-17-23-7-8-24(18-27)35(23)13-14-36-25-9-10-26(36)20-28(19-25)44-34(38)22-6-12-30(40-2)32(16-22)42-4/h5-6,11-12,15-16,23-28H,7-10,13-14,17-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCZJZLYLZKBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3CCN4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345849
Record name Convolvidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50656-81-0
Record name Convolvidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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